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CAS No.: 54015-04-2

Cat. No.: B1594989

Get Quote

The foundation of any computational study is an accurate representation of the molecule's

three-dimensional structure and an understanding of its fundamental vibrational modes.

Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-

destructive means to obtain this information, which can then be validated against experimental

data.[5]

Optimized Molecular Geometry
The first step in a computational analysis is to determine the most stable conformation of N-p-
Tolyl-guanidine. This is achieved through geometry optimization, a process that calculates the

molecule's lowest energy state. The resulting optimized structure provides key geometric

parameters.

Table 1: Predicted Geometrical Parameters for N-p-Tolyl-guanidine (DFT/B3LYP) (Note:

These are representative values based on typical DFT calculations for guanidine derivatives.[6]

[7])
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Parameter Bond/Angle Predicted Value

Bond Lengths (Å) C-N (guanidinyl) 1.34 - 1.38 Å

C=N (guanidinyl) ~1.29 Å

N-H ~1.01 Å

C-C (tolyl ring) 1.39 - 1.41 Å

C-CH3 (tolyl) ~1.51 Å

Bond Angles (°) N-C-N (guanidinyl) 118 - 122°

H-N-C 115 - 120°

C-C-C (tolyl ring) 119 - 121°

Vibrational Analysis (FT-IR Spectroscopy)
Once the geometry is optimized, a frequency calculation can be performed to predict the

molecule's vibrational spectrum (e.g., FT-IR).[8][9] This is invaluable for assigning experimental

spectral bands to specific molecular motions. Key vibrational modes for N-p-Tolyl-guanidine
include N-H stretching, C=N stretching, and vibrations of the tolyl group.

Table 2: Key Predicted Vibrational Frequencies for N-p-Tolyl-guanidine (Note: Theoretical

frequencies are often scaled to better match experimental data.)
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Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Description

N-H Stretching 3400 - 3500 cm⁻¹
Asymmetric & Symmetric

stretching of amine groups.[10]

C-H Stretching (Aromatic) 3000 - 3100 cm⁻¹
Stretching of C-H bonds in the

tolyl ring.

C-H Stretching (Aliphatic) 2900 - 3000 cm⁻¹
Stretching of C-H bonds in the

methyl group.

C=N Stretching ~1630 cm⁻¹

Characteristic stretching of the

guanidinyl double bond.[10]

[11]

N-H Bending ~1575 cm⁻¹
In-plane bending (scissoring)

of the amine groups.[10]

C=C Stretching (Aromatic) 1450 - 1600 cm⁻¹
Skeletal vibrations within the

tolyl ring.

Experimental Protocol: DFT Geometry Optimization and
Frequency Calculation
This protocol outlines the standard procedure for calculating the optimized geometry and

vibrational frequencies of a molecule like N-p-Tolyl-guanidine.

Molecule Building: Construct the 3D structure of N-p-Tolyl-guanidine using molecular

modeling software (e.g., GaussView, Avogadro).

Input File Generation: Prepare an input file for a quantum chemistry package (e.g., Gaussian

09W).[12][13]

Causality: The choice of method and basis set is critical. The B3LYP functional with a 6-

311++G(d,p) basis set is a widely used combination that offers a good balance of

accuracy and computational cost for organic molecules.[12][14][15] The "++" indicates

diffuse functions for non-bonding electrons, and "(d,p)" adds polarization functions for

more accurate geometry.
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Job Specification:

Specify the calculation type as Opt Freq (Optimize and then calculate Frequencies).

Define the theoretical model: B3LYP/6-311++G(d,p).

Set the molecular charge to 0 and the spin multiplicity to 1 (singlet ground state).

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to

find the minimum energy structure.

Validation & Analysis:

Trustworthiness: Confirm the optimization has successfully converged to a true minimum

by checking for the absence of imaginary frequencies. A single imaginary frequency

indicates a transition state, not a stable structure.

Analyze the output file to extract optimized bond lengths, bond angles, and dihedral

angles.

Visualize the calculated vibrational modes and compare the predicted IR spectrum with

experimental data.

Part 2: Quantum Chemical Properties and Reactivity
DFT calculations provide more than just structural information; they offer deep insights into the

electronic properties that govern a molecule's reactivity, stability, and potential applications in

fields like non-linear optics.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are key to understanding chemical reactivity.[16] The HOMO represents the ability to

donate an electron, while the LUMO represents the ability to accept an electron. The energy

difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and

reactivity.[17]
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Small Energy Gap: Implies high chemical reactivity, low kinetic stability, and higher

polarizability. Such molecules are often good candidates for non-linear optical materials.[16]

[17]

Large Energy Gap: Signifies high molecular stability and lower chemical reactivity.

Table 3: Predicted Frontier Orbital Energies for N-p-Tolyl-guanidine (Note: Representative

values based on DFT calculations.[17][18])

Parameter Energy (eV) Implication

E(HOMO) -5.5 to -6.5 eV Electron-donating capability.

E(LUMO) -0.5 to +0.5 eV Electron-accepting capability.

Energy Gap (ΔE) ~5.0 to 6.0 eV
Indicates good stability with

moderate reactivity.

Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the total

electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites of

electrophilic and nucleophilic attack.

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack.

In N-p-Tolyl-guanidine, these are expected around the nitrogen atoms of the guanidine

group.

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack.

These are typically found around the hydrogen atoms of the N-H groups.[17]

Non-Linear Optical (NLO) Properties
Guanidine derivatives are known for their potential as Non-Linear Optical (NLO) materials,

which are crucial for applications in optoelectronics and photonics.[15][19] This property arises

from the molecule's response to a strong electromagnetic field. Key NLO parameters, such as

polarizability (α) and the first-order hyperpolarizability (β), can be calculated computationally. A

high β value is indicative of a strong NLO response.[15]
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Part 3: Applications in Drug Development
The guanidine moiety is a key pharmacophore found in numerous clinically used drugs, such

as the antidiabetic medication metformin.[3] Computational methods, particularly molecular

docking, are essential for exploring the potential of N-p-Tolyl-guanidine as a therapeutic

agent.

N-p-Tolyl-guanidine as a Bioactive Scaffold
Derivatives of tolylguanidine have been studied as high-affinity ligands for sigma receptors,

which are implicated in various neurological processes, making them potential targets for

antipsychotic agents.[20][21] Furthermore, the guanidine core is a target of interest for

developing inhibitors for enzymes like acetylcholinesterase, relevant in both medicine and

agriculture.[22]

Experimental Protocol: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one

molecule (a ligand, like N-p-Tolyl-guanidine) when bound to a second (a receptor, typically a

protein).[23][24] This helps predict binding affinity and understand the basis of interaction at the

molecular level.

Receptor Preparation:

Obtain the 3D crystal structure of the target protein from a database like the Protein Data

Bank (PDB).

Prepare the protein using software like AutoDock Tools or Schrödinger Maestro. This

involves removing water molecules, adding hydrogen atoms, and assigning charges.

Ligand Preparation:

Generate the 3D structure of N-p-Tolyl-guanidine and optimize its geometry using the

DFT protocol described in Part 1.2.

Define the rotatable bonds to allow for conformational flexibility during docking.

Grid Generation:
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Causality: Define a "grid box" around the active site of the receptor. This box defines the

search space for the docking algorithm, focusing the computational effort on the region

where binding is expected to occur.

Docking Execution:

Run the docking simulation using software like AutoDock Vina. The program will

systematically sample different conformations and orientations of the ligand within the grid

box.

The software uses a scoring function to estimate the binding affinity (often expressed as a

docking score in kcal/mol) for each pose.

Analysis of Results:

Trustworthiness: The top-ranked poses (those with the lowest binding energy) are

analyzed. A good docking result is validated by identifying plausible intermolecular

interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid

residues in the active site.[25][26]

Visualize the ligand-receptor complex to understand the specific interactions driving the

binding.

Part 4: Visualizations and Workflows
Visual models are essential for conceptualizing complex molecular structures and

computational processes.

Molecular and Workflow Diagrams
Caption: Molecular structure of N-p-Tolyl-guanidine.
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DFT Calculation Workflow

Preparation

Computation

Analysis

1. Build 3D Structure

2. Create Input File
(Method: B3LYP)

(Basis Set: 6-311++G(d,p))

3. Run Geometry
Optimization & Freq Calc

4. Validate Convergence
(Check for Imaginary Freq)

5. Extract Data
(Geometry, Frequencies)

6. Analyze Properties
(HOMO-LUMO, MEP, NLO)

Click to download full resolution via product page

Caption: Workflow for DFT-based molecular analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b1594989/docs?utm_src=pdf-body-img#part-1-molecular-structure-and-spectroscopic-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594989?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Docking Workflow

1. Receptor Preparation
(from PDB)

3. Define Grid Box
(Active Site)

2. Ligand Preparation
(DFT Optimized)

4. Run Docking Simulation
(e.g., AutoDock Vina)

5. Analyze Results
(Binding Energy, Pose)

6. Visualize Interactions
(H-Bonds, Hydrophobic)

Click to download full resolution via product page

Caption: Standard workflow for a molecular docking study.

Conclusion
The theoretical and computational study of N-p-Tolyl-guanidine provides a powerful, multi-

faceted approach to understanding its fundamental properties. Through the application of

Density Functional Theory, we can accurately predict its geometry, vibrational spectra, and

electronic characteristics, which are crucial for its application in materials science, particularly

in the field of non-linear optics.[15][19] Furthermore, in silico techniques like molecular docking

provide an efficient and insightful pathway for evaluating its potential as a drug candidate by
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elucidating its interactions with biological targets.[3][23][27] The integration of these

computational methodologies enables the rational design of novel guanidine derivatives,

accelerating the discovery process in both drug development and materials engineering.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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